Baimaside (Standard)

Descripción

Quosp has been reported in Oldenlandia herbacea var. herbacea, Equisetum arvense, and other organisms with data available.

structure given in first source

Structure

3D Structure

Propiedades

IUPAC Name |

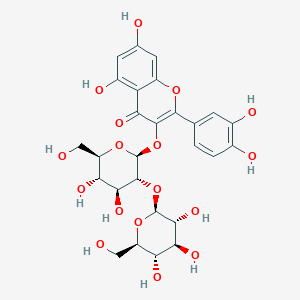

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(34)20(37)22(39)26(41-14)44-25-21(38)18(35)15(7-29)42-27(25)43-24-19(36)16-12(33)4-9(30)5-13(16)40-23(24)8-1-2-10(31)11(32)3-8/h1-5,14-15,17-18,20-22,25-35,37-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUAJIJVNHKTQC-UJECXLDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940039 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18609-17-1, 27459-71-8 | |

| Record name | Quercetin 3-O-sophoroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18609-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin-3-O-sophoroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin, 3-(O-glucosylglucoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027459718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The intricate pathway of Quercetin 3-O-sophoroside biosynthesis in plants: A technical guide

For immediate release

This technical guide provides a comprehensive overview of the biosynthesis of quercetin 3-O-sophoroside, a significant flavonoid glycoside found in various plant species. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the enzymatic reactions, regulatory mechanisms, and experimental methodologies pertinent to this pathway.

Introduction

Quercetin 3-O-sophoroside is a diglucoside of the flavonol quercetin, where a sophorose molecule (a disaccharide of glucose with a β-1,2 linkage) is attached to the 3-hydroxyl group. Flavonoids, including quercetin and its glycosides, are a diverse group of plant secondary metabolites renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties. Understanding the biosynthesis of these compounds is crucial for their targeted production and for harnessing their beneficial effects in various applications, from pharmaceuticals to nutraceuticals. This guide will dissect the multi-step enzymatic cascade that leads to the synthesis of quercetin 3-O-sophoroside, from the initial precursor molecules to the final glycosylation events.

The Core Biosynthesis Pathway

The biosynthesis of quercetin 3-O-sophoroside is an extension of the general flavonoid biosynthesis pathway. This pathway can be broadly divided into three stages:

-

Phenylpropanoid Pathway: The synthesis of the precursor p-coumaroyl-CoA from phenylalanine.

-

Flavonoid Core Biosynthesis: The formation of the quercetin aglycone.

-

Glycosylation: The sequential addition of two glucose moieties to the quercetin backbone to form quercetin 3-O-sophoroside.

The key enzymes and intermediates in this pathway are detailed below.

Phenylpropanoid Pathway and Flavonoid Core Biosynthesis

The initial steps of the pathway leading to the formation of the quercetin aglycone are well-established and involve a series of enzymes that are common to the biosynthesis of many flavonoids.[1][2]

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.[1]

-

4-coumaroyl-CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.[1]

-

Chalcone synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[3][4][5]

-

Chalcone isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.[5][6]

-

Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.[1]

-

Flavonoid 3'-hydroxylase (F3'H): Introduces a hydroxyl group at the 3' position of the B-ring of dihydrokaempferol to produce dihydroquercetin.[7][8][9]

-

Flavonol synthase (FLS): Catalyzes the desaturation of dihydroquercetin to form the flavonol quercetin.[1]

Glycosylation of Quercetin to Quercetin 3-O-sophoroside

The final and defining steps in the biosynthesis of quercetin 3-O-sophoroside involve the sequential glycosylation of the quercetin aglycone, catalyzed by specific UDP-glycosyltransferases (UGTs).[10][11][12][13][14]

-

Step 1: Formation of Quercetin 3-O-glucoside: The first glucosylation occurs at the 3-hydroxyl group of quercetin. This reaction is catalyzed by a flavonol 3-O-glucosyltransferase (UF3GT) , which transfers a glucose moiety from UDP-glucose to quercetin.[15]

-

Step 2: Formation of Quercetin 3-O-sophoroside: The second glucose molecule is added to the 2"-hydroxyl group of the glucose moiety of quercetin 3-O-glucoside. This specific β-1,2-glucosidic linkage is formed by a flavonoid 3-O-glucoside:2"-O-glucosyltransferase . A key enzyme identified to perform this function in Arabidopsis thaliana is UGT79B6 .[3][16] This enzyme specifically recognizes the 3-O-glucosylated flavonol as a substrate and transfers a second glucose from UDP-glucose to form the sophoroside.[3]

Quantitative Data

The following table summarizes key quantitative data for enzymes involved in the flavonoid biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the plant species, enzyme isoform, and experimental conditions.

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg protein) | Optimal pH | Optimal Temperature (°C) | Source |

| Chalcone Isomerase (CHI) from Oryza sativa | Naringenin chalcone | 11.60 | - | - | - | [6] |

| Flavonoid 3-O-glucoside:2"-O-glucosyltransferase (UGT79B6) from Arabidopsis thaliana | Kaempferol 3-O-glucoside | - | - | - | - | [3] |

| Fungal Glucosyltransferase (BbGT) from Beauveria bassiana | Quercetin | - | - | 8.0 | 35 | [17] |

| UDP-glucuronosyltransferase (UGT84F9) from Medicago truncatula | Kaempferol-3-O-rutinoside | - | 40.055 nmol/min/mg | - | 30 | [5] |

| Flavonoid Glycosyltransferase (RpUGT1) from Rheum palmatum | Kaempferol | - | - | 7.5 | 35 | [11] |

Note: '-' indicates data not available in the cited sources. The Vmax for UGT84F9 is presented in different units as reported in the source.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the quercetin 3-O-sophoroside biosynthesis pathway.

UDP-Glycosyltransferase (UGT) Enzyme Assay

This protocol is a generalized procedure for determining the activity of UGTs involved in flavonoid glycosylation.

Objective: To measure the in vitro catalytic activity of a recombinant or purified UGT.

Materials:

-

Recombinant UGT enzyme

-

Flavonoid substrate (e.g., quercetin, quercetin 3-O-glucoside)

-

UDP-glucose (sugar donor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Stop solution (e.g., 20% trichloroacetic acid or methanol)

-

HPLC system with a C18 column and a photodiode array (PDA) detector

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, a specific concentration of the flavonoid substrate (dissolved in a suitable solvent like DMSO), and UDP-glucose.

-

Enzyme Reaction: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for 5 minutes.

-

Initiate the reaction by adding the purified recombinant UGT enzyme to the mixture.

-

Incubate the reaction for a defined period (e.g., 10-60 minutes), ensuring the reaction proceeds in the linear range.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis: Analyze the reaction products by reverse-phase HPLC.[8][18][19][20] The separation can be achieved using a gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

-

Product Identification and Quantification: Identify the glycosylated product by comparing its retention time and UV-Vis spectrum with an authentic standard (if available) or by LC-MS analysis. Quantify the product by integrating the peak area and using a standard curve of the product or a related compound.

HPLC Analysis of Flavonoid Glycosides

Objective: To separate, identify, and quantify flavonoid glycosides from plant extracts or enzyme assay mixtures.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Photodiode Array (PDA) or UV-Vis detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or Methanol

Gradient Elution (Example):

-

0-5 min: 10% B

-

5-25 min: 10-50% B (linear gradient)

-

25-30 min: 50-100% B (linear gradient)

-

30-35 min: 100% B (isocratic)

-

35-40 min: 100-10% B (linear gradient)

-

40-45 min: 10% B (isocratic)

Detection:

-

Monitor at wavelengths specific for flavonoids, typically around 280 nm and 350 nm.

Procedure:

-

Prepare samples by dissolving in a suitable solvent (e.g., methanol).

-

Filter the samples through a 0.22 µm syringe filter before injection.

-

Inject a defined volume (e.g., 10-20 µL) into the HPLC system.

-

Run the gradient program and collect the data.

-

Identify peaks by comparing retention times and UV spectra with known standards.

-

Quantify the compounds using a calibration curve generated with authentic standards.

Gene Expression Analysis by Semi-Quantitative RT-PCR

Objective: To analyze the expression levels of genes involved in the flavonoid biosynthesis pathway in different plant tissues or under various conditions.[10][21][22][23]

Materials:

-

Plant tissue samples

-

Liquid nitrogen

-

RNA extraction kit (e.g., Trizol reagent)

-

DNase I

-

Reverse transcriptase and cDNA synthesis kit

-

Gene-specific primers for the target genes (e.g., CHS, F3'H, UF3GT, UGT79B6) and a reference gene (e.g., actin, ubiquitin)

-

PCR master mix

-

Agarose gel electrophoresis system

Procedure:

-

RNA Extraction: Grind the plant tissue to a fine powder in liquid nitrogen. Extract total RNA using a commercial kit or Trizol reagent according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

PCR Amplification: Perform PCR using gene-specific primers for the target and reference genes. The number of PCR cycles should be optimized to be in the exponential phase of amplification.

-

Agarose Gel Electrophoresis: Analyze the PCR products on an agarose gel stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe).

-

Data Analysis: Visualize the bands under UV light. The intensity of the bands for the target genes, normalized to the intensity of the reference gene band, provides a semi-quantitative measure of gene expression.

Visualization of Pathways and Workflows

Biosynthesis Pathway of Quercetin 3-O-sophoroside

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. A flavonoid 3-O-glucoside:2"-O-glucosyltransferase responsible for terminal modification of pollen-specific flavonols in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. ritsumei.repo.nii.ac.jp [ritsumei.repo.nii.ac.jp]

- 8. longdom.org [longdom.org]

- 9. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression analysis of flavonoid biosynthesis gene families in safflower [bio-protocol.org]

- 11. Identification and functional characterization of a new flavonoid glycosyltransferase from Rheum palmatum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. UGT Inhibition | Evotec [evotec.com]

- 14. Identification and Functional Verification of the Glycosyltransferase Gene Family Involved in Flavonoid Synthesis in Rubus chingii Hu - PMC [pmc.ncbi.nlm.nih.gov]

- 15. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 16. researchgate.net [researchgate.net]

- 17. A highly versatile fungal glucosyltransferase for specific production of quercetin-7-O-β-D-glucoside and quercetin-3-O-β-D-glucoside in different hosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Expression analysis of flavonoid biosynthesis genes during Arabidopsis thaliana silique and seed development with a primary focus on the proanthocyanidin biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Expression Characterization of Flavonoid Biosynthetic Pathway Genes and Transcription Factors in Peanut Under Water Deficit Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Metabolomic and Transcriptomic Analysis of Flavonoid Biosynthesis in Two Main Cultivars of Actinidia arguta Sieb.Zucc. Grown in Northern China [frontiersin.org]

Enzymatic Synthesis of Quercetin 3-O-Sophoroside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin, a ubiquitous flavonoid, exhibits a wide range of pharmacological activities. However, its therapeutic potential is often limited by poor water solubility and low bioavailability. Glycosylation, particularly the attachment of sugar moieties like sophorose, can significantly enhance these properties. This technical guide provides an in-depth overview of the enzymatic synthesis of quercetin 3-O-sophoroside, a promising derivative with potential applications in drug development. This document details enzymatic strategies, experimental protocols, and quantitative data to facilitate its production and downstream research.

Introduction to Quercetin 3-O-Sophoroside

Quercetin 3-O-sophoroside is a flavonoid glycoside where the disaccharide sophorose is attached to the 3-hydroxyl group of quercetin.[1][2] This modification has been shown to improve the solubility and bioavailability of quercetin, potentially enhancing its therapeutic efficacy.[3] Enzymatic synthesis offers a highly specific and efficient route to produce this compound, overcoming the challenges of traditional chemical synthesis which often involves complex protection and deprotection steps.[4][5]

Enzymatic Approaches for Synthesis

The enzymatic synthesis of quercetin 3-O-sophoroside primarily involves the use of glycosyltransferases (GTs), which catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule.

UDP-Glycosyltransferases (UGTs)

UGTs are a major class of enzymes that utilize uridine diphosphate (UDP)-activated sugars as donors. The synthesis of quercetin 3-O-sophoroside can be achieved in a two-step process:

-

Synthesis of Quercetin-3-O-glucoside: A UGT specific for the 3-hydroxyl group of quercetin transfers a glucose molecule from UDP-glucose to form quercetin-3-O-glucoside (isoquercitrin).

-

Addition of the Second Glucose Moiety: A second UGT, or a UGT with broader substrate specificity, transfers another glucose molecule from UDP-glucose to the 2-hydroxyl group of the initial glucose, forming the sophoroside linkage (β-1,2).

A key enzyme identified in the formation of quercetin sophorosides is UGT707B1 from Crocus sativus. This enzyme has been shown to be involved in the biosynthesis of both kaempferol and quercetin sophorosides.

One-Pot, Multi-Enzyme Systems

To improve efficiency and reduce downstream processing, a one-pot synthesis approach can be employed. This involves combining multiple enzymes in a single reaction vessel. For the synthesis of quercetin 3-O-sophoroside, this could involve:

-

An enzyme system for the in situ generation of the sugar donor, sophorose, or an activated form.

-

A glycosyltransferase capable of transferring the sophorose moiety to quercetin.

A potential one-pot system for sophorose synthesis utilizes sucrose phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo-β-1,2-glucooligosaccharide sophorohydrolase.[6][7] This sophorose could then be utilized by a suitable glycosyltransferase.

Experimental Protocols

General Workflow for Enzymatic Synthesis

The following diagram illustrates a general workflow for the enzymatic synthesis of quercetin 3-O-sophoroside.

Protocol for Two-Step Synthesis using UGTs

This protocol is a model based on typical conditions for flavonoid glycosylation.[4][8]

Step 1: Synthesis of Quercetin-3-O-glucoside

-

Reaction Mixture:

-

Quercetin: 1 mM (dissolved in DMSO)

-

UDP-glucose: 2 mM

-

UGT78D1 (or similar 3-O-glucosyltransferase): 1-5 µg/mL

-

Buffer: 50 mM Tris-HCl, pH 7.5

-

MgCl₂: 5 mM

-

Final volume: 1 mL

-

-

Incubation: Incubate the reaction mixture at 30-37°C for 2-16 hours with gentle agitation.

-

Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing by HPLC.

Step 2: Synthesis of Quercetin 3-O-Sophoroside

-

Reaction Mixture:

-

Quercetin-3-O-glucoside (from Step 1, purified or in-situ): 1 mM

-

UDP-glucose: 2 mM

-

UGT707B1 (or a suitable 2''-O-glucosyltransferase): 1-5 µg/mL

-

Buffer: 50 mM Tris-HCl, pH 7.5

-

MgCl₂: 5 mM

-

Final volume: 1 mL

-

-

Incubation: Incubate at 30-37°C for 2-16 hours.

-

Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation.

Purification Protocol

A common method for purifying flavonoid glycosides involves a combination of macroporous resin and Sephadex LH-20 column chromatography.

-

Macroporous Resin Chromatography:

-

Load the reaction mixture onto a pre-equilibrated HPD-300 macroporous resin column.

-

Wash with deionized water to remove unreacted sugars and salts.

-

Elute the flavonoid glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Collect fractions and analyze by HPLC to identify those containing quercetin 3-O-sophoroside.

-

-

Sephadex LH-20 Column Chromatography:

-

Pool and concentrate the fractions containing the desired product.

-

Dissolve the residue in methanol and load onto a Sephadex LH-20 column.

-

Elute with methanol and collect fractions.

-

Monitor the fractions by HPLC and pool those with pure quercetin 3-O-sophoroside.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary method for monitoring the reaction and assessing the purity of the final product.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or acetic acid) is typically used.[10]

-

Detection: UV detector at 368 nm.[10]

-

Identification: Confirm the product identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Quantitative Data Summary

The following tables summarize typical reaction parameters and potential yields for the enzymatic synthesis of quercetin glycosides, which can be adapted for quercetin 3-O-sophoroside.

Table 1: Reaction Conditions for Enzymatic Glycosylation of Quercetin

| Parameter | Value | Reference |

| Temperature | 30 - 40 °C | [8] |

| pH | 7.2 - 8.0 | [8] |

| Quercetin Concentration | 1 g/L (approx. 3.3 mM) | [8] |

| Sugar Donor Concentration | 1.5 - 2 fold molar excess to quercetin | [8] |

| Enzyme Concentration | 1 - 10 µg/mL | [4] |

| Reaction Time | 2 - 24 hours | [8] |

| Co-solvent | 10 - 25% DMSO | [11] |

Table 2: Reported Yields for Enzymatic Synthesis of Quercetin Glycosides

| Product | Enzyme System | Yield | Reference |

| Quercetin-3,4'-O-diglucoside | UGT73G1 + StSUS1 | 427.11 mg/L | [8] |

| Quercetin-3-O-glucoside | UGT78D1 | Small-scale synthesis | [4] |

| Quercetin 3-O-(6-deoxytalose) | AtUGT78D1 in engineered E. coli | 98 mg/L | [12] |

Signaling Pathways of Quercetin and its Glycosides

Quercetin and its glycosides exert their biological effects by modulating various signaling pathways. The following diagram provides a simplified overview of some key pathways.

Conclusion

The enzymatic synthesis of quercetin 3-O-sophoroside represents a promising avenue for the development of novel therapeutics with enhanced physicochemical properties. This guide provides a foundational framework for researchers to produce this valuable compound. Further optimization of enzyme selection, reaction conditions, and purification strategies will be crucial for scaling up production and facilitating preclinical and clinical investigations. The use of engineered microbial hosts for the heterologous expression of specific glycosyltransferases and the development of efficient one-pot, multi-enzyme systems are key areas for future research.

References

- 1. quercetin 3-O-sophoroside | C27H30O17 | CID 5282166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quercetin 3-sophoroside | C27H30O17 | CID 44259144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of flavonol 3-O-glycoside by UGT78D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. One-pot Enzymatic Synthesis of Sophorose from Sucrose and Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. impactfactor.org [impactfactor.org]

- 10. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docta.ucm.es [docta.ucm.es]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of Quercetin 3-O-sophoroside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-sophoroside is a naturally occurring flavonoid glycoside found in a variety of plant species. As a derivative of the well-studied flavonol quercetin, it has garnered interest for its potential pharmacological activities, including antioxidant, antiviral, and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of quercetin 3-O-sophoroside. It includes detailed experimental protocols for its extraction and purification, a summary of its physicochemical and biological properties in tabular format, and visual representations of relevant experimental workflows and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Quercetin 3-O-sophoroside, also known as Baimaside, is a flavonoid glycoside characterized by a quercetin aglycone linked to a sophorose disaccharide at the 3-hydroxyl position[1]. Sophorose is a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond. This compound is found in various plants, including those from the Brassica genus (such as rapeseed), Poacynum hendersonii, and Hibiscus rosa-sinensis[2][3][4][5]. The presence of the sophoroside moiety can influence the bioavailability and biological activity of the quercetin aglycone.

Physicochemical Properties

A summary of the key physicochemical properties of quercetin 3-O-sophoroside is presented in Table 1.

Table 1: Physicochemical Properties of Quercetin 3-O-sophoroside

| Property | Value | Reference |

| Molecular Formula | C27H30O17 | [1] |

| Molecular Weight | 626.5 g/mol | [1] |

| CAS Number | 18609-17-1 | [1] |

| Appearance | Yellow amorphous powder | [6] |

| UV λmax (in Methanol) | 257, 355 nm | [5] |

| Solubility | Soluble in DMSO and DMF | [5] |

Experimental Protocols

Isolation of Quercetin 3-O-sophoroside from Poacynum hendersonii Leaves

This protocol is adapted from a method for the large-scale preparation of quercetin 3-O-sophoroside (QOS) and isoquercitrin (ISO) from Poacynum hendersonii leaves[3].

3.1.1. Extraction

-

Air-dry the leaves of Poacynum hendersonii and grind them into a fine powder.

-

Reflux the powdered leaves with 70% ethanol for 2 hours.

-

Filter the extract and repeat the extraction process twice more.

-

Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

3.1.2. Purification using Macroporous Resin Chromatography

-

Dissolve the crude extract in distilled water.

-

Load the solution onto a pre-treated HPD-300 macroporous resin column.

-

Wash the column with distilled water to remove impurities.

-

Elute the flavonoids with a stepwise gradient of ethanol in water.

-

Collect the fractions containing quercetin 3-O-sophoroside and concentrate them.

3.1.3. Purification using Sephadex LH-20 Column Chromatography

-

Dissolve the enriched flavonoid fraction in methanol.

-

Apply the solution to a Sephadex LH-20 column.

-

Elute the column with methanol.

-

Monitor the fractions by HPLC and collect those containing pure quercetin 3-O-sophoroside.

-

Dry the purified fraction under vacuum.

The purity of the final product can be assessed by HPLC. In the cited study, this method yielded quercetin 3-O-sophoroside with a purity of 93.5%[3].

General Protocol for Flavonoid Isolation from Brassica napus (Rapeseed) Leaves

This is a general method that can be adapted for the isolation of quercetin 3-O-sophoroside, a known constituent of Brassica napus[4][7].

3.2.1. Extraction

-

Homogenize fresh or dried leaves of Brassica napus in 80% methanol.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Partition the aqueous residue successively with n-hexane, chloroform, and ethyl acetate.

3.2.2. Column Chromatography

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute with a gradient of increasing polarity, typically starting with a mixture of chloroform and methanol.

-

Combine fractions based on their TLC profiles.

-

Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography with methanol as the eluent.

Structural Elucidation

The structure of isolated quercetin 3-O-sophoroside is typically confirmed using a combination of spectroscopic methods.

3.3.1. Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of the compound. In negative ion mode, quercetin 3-O-sophoroside will typically show a prominent [M-H]⁻ ion.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to confirm the structure. The loss of the sophoroside moiety (324 Da) to yield the quercetin aglycone fragment (m/z 301) is a characteristic fragmentation pattern.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of all protons in the molecule. Key signals include those for the aromatic protons of the quercetin backbone and the anomeric protons of the two glucose units in the sophoroside chain.

-

¹³C NMR: The carbon NMR spectrum shows signals for all carbon atoms, allowing for the identification of the quercetin aglycone and the sophoroside moiety. The chemical shifts of the carbons involved in the glycosidic linkages are particularly important for confirming the structure.

Table 2: ¹H and ¹³C NMR Data for Quercetin 3-O-sophoroside (in CD₃OD)

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Quercetin Aglycone | ||

| 2 | 158.5 | |

| 3 | 135.1 | |

| 4 | 178.9 | |

| 5 | 162.5 | |

| 6 | 99.8 | 6.18 (d, 2.0) |

| 7 | 165.4 | |

| 8 | 94.7 | 6.37 (d, 2.0) |

| 9 | 157.9 | |

| 10 | 105.1 | |

| 1' | 122.9 | |

| 2' | 115.8 | 7.68 (d, 2.2) |

| 3' | 145.9 | |

| 4' | 149.7 | |

| 5' | 117.4 | 6.86 (d, 8.4) |

| 6' | 122.9 | 7.55 (dd, 8.4, 2.2) |

| Inner Glucose | ||

| 1'' | 104.2 | 5.46 (d, 7.6) |

| 2'' | 83.5 | |

| 3'' | 77.9 | |

| 4'' | 70.9 | |

| 5'' | 76.8 | |

| 6'' | 62.1 | |

| Outer Glucose | ||

| 1''' | 105.1 | 4.56 (d, 7.8) |

| 2''' | 75.8 | |

| 3''' | 77.9 | |

| 4''' | 71.1 | |

| 5''' | 77.8 | |

| 6''' | 62.3 |

Data adapted from Shen et al., 2021[2].

Biological Activities

Quercetin 3-O-sophoroside exhibits a range of biological activities, although it is less studied than its aglycone, quercetin.

Table 3: Quantitative Data on the Biological Activities of Quercetin 3-O-sophoroside and Quercetin

| Activity | Compound | Assay/Model | Result | Reference |

| Antioxidant | Quercetin 3-O-sophoroside | ABTS assay | 1.45 (relative to Trolox) | [4][5] |

| Antioxidant | Quercetin 3-O-sophoroside | Lipid peroxidation in phospholipid liposomes | IC₅₀ = 9.2 µM | [4][5] |

| Anticancer | Quercetin | HL-60 leukemia cells | IC₅₀ ≈ 7.7 µM (96h) | [8] |

| Anticancer | Quercetin | T47D breast cancer cells | IC₅₀ ≈ 50 µM (48h) | [9] |

| Anticancer | Quercetin | MCF-7 breast cancer cells | IC₅₀ = 17.2 µM | [10] |

| Anticancer | Quercetin | HT-29 colon cancer cells | IC₅₀ ≈ 100 µM | [10] |

| Anticancer | Quercetin | SW480 colon cancer cells | IC₅₀ ≈ 100 µM | [10] |

Visualizations

Experimental Workflow

Caption: General workflow for the isolation and purification of quercetin 3-O-sophoroside.

Signaling Pathways Modulated by Quercetin

The following diagrams illustrate key signaling pathways known to be modulated by quercetin, the aglycone of quercetin 3-O-sophoroside. While the specific effects of the sophoroside may differ, these pathways represent primary targets for this class of flavonoids.

5.2.1. NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by quercetin.

5.2.2. MAPK Signaling Pathway

Caption: Modulation of the MAPK/ERK signaling pathway by quercetin.

Conclusion

Quercetin 3-O-sophoroside is a flavonoid glycoside with demonstrated antioxidant and other biological activities. This guide has provided a detailed overview of its discovery, isolation from natural sources, and structural characterization. The provided experimental protocols offer a practical foundation for its extraction and purification. While much of the research on signaling pathway modulation has focused on its aglycone, quercetin, the data presented here serves as a starting point for further investigation into the specific mechanisms of action of quercetin 3-O-sophoroside. Further studies are warranted to fully elucidate its pharmacological potential and to determine if it offers advantages over its more extensively studied aglycone in the context of drug development.

References

- 1. quercetin 3-O-sophoroside | C27H30O17 | CID 5282166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purification of quercetin-3-O-sophoroside and isoquercitrin from Poacynum hendersonii leaves using macroporous resins followed by Sephadex LH-20 column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quercetin 3-O-sophoroside - Biochemicals - CAT N°: 28592 [bertin-bioreagent.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ejar.journals.ekb.eg [ejar.journals.ekb.eg]

- 8. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journal.waocp.org [journal.waocp.org]

- 10. mdpi.com [mdpi.com]

The Role of Quercetin 3-O-sophoroside in Plant Defense Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-sophoroside, a glycosylated flavonol, is a specialized plant metabolite implicated in a sophisticated array of defense mechanisms against a variety of biotic stressors. As a member of the vast flavonoid family, it contributes to a plant's innate immunity through direct antimicrobial and anti-herbivore activities, as well as by modulating key defense signaling pathways. This technical guide provides a comprehensive overview of the current understanding of quercetin 3-O-sophoroside's function in plant defense, detailing its biosynthesis, proposed mechanisms of action, and the experimental protocols utilized for its study. While specific quantitative data for quercetin 3-O-sophoroside is an emerging area of research, this document compiles relevant data from closely related quercetin glycosides to provide a robust framework for future investigation.

Introduction to Flavonoids in Plant Defense

Flavonoids are a class of polyphenolic secondary metabolites that are ubiquitous in the plant kingdom and play pivotal roles in a wide range of physiological processes.[1] These include pigmentation, UV protection, and, critically, defense against pathogens and herbivores.[2] Their defensive properties are attributed to their antioxidant, pro-oxidant, and protein-binding capabilities.[1] Flavonoids can be broadly categorized into several subclasses, including flavonols, flavones, isoflavones, and anthocyanins, with quercetin being one of the most abundant flavonols.[3] In plants, flavonoids often exist as glycosides, where a sugar moiety is attached to the flavonoid aglycone. This glycosylation enhances their solubility and stability, and can influence their biological activity and subcellular localization.[1]

Quercetin 3-O-sophoroside is a specific glycoside of quercetin, where a sophorose (a disaccharide of two glucose units) is attached at the 3-hydroxyl position. While research has extensively focused on the aglycone quercetin and other common glycosides like rutin (quercetin-3-O-rutinoside), the precise role of the sophoroside moiety in modulating the defense functions of quercetin is an area of active investigation.

Biosynthesis of Quercetin 3-O-sophoroside

The biosynthesis of quercetin 3-O-sophoroside begins with the well-established phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA from the amino acid phenylalanine. This precursor then enters the flavonoid biosynthesis pathway.

A key enzyme, chalcone synthase (CHS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a flavanone. From naringenin, a series of enzymatic reactions involving flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS) lead to the formation of the aglycone, quercetin.

The final step in the biosynthesis of quercetin 3-O-sophoroside is the glycosylation of the quercetin molecule. This is catalyzed by a specific UDP-glycosyltransferase (UGT), which transfers a sophorose sugar moiety from a UDP-sugar donor to the 3-hydroxyl group of quercetin. The expression of the genes encoding these biosynthetic enzymes is often upregulated in response to biotic and abiotic stresses.[4]

References

- 1. Quercetin 3-sophorotrioside | C33H40O22 | CID 5282167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Metabolomic Profiling of the Flavonoid Compounds in Red Wine Grapes and the Impact of Training Systems in the Southern Subtropical Region of China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quercetin-3-O-sophoroside | 18609-17-1 | FQ74210 [biosynth.com]

A Technical Guide to the Basic Antioxidant Activity of Quercetin 3-O-Sophoroside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-sophoroside, also known as Baimaside, is a naturally occurring flavonoid glycoside.[1][2] It consists of the flavonol quercetin linked to a sophorose (a disaccharide of glucose) moiety at the 3-position.[1] Found in various plant sources, including rapeseed (Brassica napus), this compound is noted for its potent antioxidant effects, which are primarily centered on its ability to scavenge free radicals and reduce oxidative stress at a cellular level.[1][3][] Its molecular structure enables it to participate in redox reactions that neutralize harmful reactive oxygen species (ROS), making it a compound of significant interest for therapeutic applications against diseases associated with oxidative stress.[1]

This technical guide provides an in-depth overview of the core antioxidant mechanisms of quercetin 3-O-sophoroside, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and development.

Core Antioxidant Mechanisms

The antioxidant activity of quercetin 3-O-sophoroside, like its aglycone quercetin, is multifaceted. It primarily involves direct interaction with reactive species and the sequestration of pro-oxidant metal ions.

Free Radical Scavenging

The fundamental antioxidant property of flavonoids is their capacity to act as hydrogen or electron donors, thereby neutralizing free radicals. Quercetin and its glycosides are effective scavengers of various radicals, including superoxide radicals and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[5][6][7] The process involves the donation of a hydrogen atom from one of its hydroxyl groups to the radical, which stabilizes the radical and terminates the oxidative chain reaction. The resulting flavonoid radical is significantly less reactive due to the delocalization of the unpaired electron across its aromatic structure.

Caption: General mechanism of free radical scavenging by hydrogen donation.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Quercetin possesses a molecular structure with multiple hydroxyl and carbonyl groups that act as potent chelation sites for metal ions.[8][9] By binding to these metal ions, quercetin 3-O-sophoroside can form stable, inert complexes that prevent the metals from participating in redox cycling and generating ROS.[6][10] Key structural features for this activity include the o-dihydroxy (catechol) group on the B-ring and the presence of hydroxyl groups at the 3 and 5 positions.[9][11] This sequestration of pro-oxidant metals is a critical component of its overall antioxidant and protective effect.[6]

Caption: Sequestration of a pro-oxidant metal ion by the quercetin moiety.

Quantitative Antioxidant Data

The antioxidant capacity of quercetin 3-O-sophoroside has been quantified using various standard assays. The following tables summarize the key findings.

Table 1: Radical Scavenging and Inhibitory Activity

| Assay Type | Target | Metric | Value | Reference(s) |

|---|---|---|---|---|

| ABTS Radical Scavenging | ABTS•⁺ | Relative Antioxidant Capacity | 1.45 (vs. Trolox) | [3][12] |

| Lipid Peroxidation Inhibition | Phospholipid Liposomes | IC₅₀ | 9.2 µM |[3][12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant activity. The following sections describe standard protocols for key assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Principle: The deep violet DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.[13]

-

Reagents:

-

DPPH solution (e.g., 0.12 mM) in methanol.[14]

-

Test compound (Quercetin 3-O-sophoroside) dissolved in a suitable solvent (e.g., methanol or DMSO) at various concentrations.

-

Methanol (or solvent used for dissolution) as a blank.

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol. Measure its initial absorbance at 515-517 nm.[13][14]

-

Add a specific volume of the test compound solution (e.g., 0.5 mL) to the DPPH solution (e.g., 3 mL).[13]

-

Mix the solution thoroughly and incubate in the dark at room temperature for a defined period (e.g., 30 minutes).[13][14]

-

Measure the final absorbance of the reaction mixture at 515-517 nm.[14]

-

A blank is prepared by substituting the test sample with the solvent.

-

-

Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [ (A_blank - A_sample) / A_blank ] × 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting RSA (%) against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Principle: The ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color, is generated by the oxidation of ABTS with potassium persulfate. Antioxidants reduce the ABTS•⁺, causing a decolorization that is measured by the decrease in absorbance.[14]

-

Reagents:

-

Procedure:

-

Generate the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[14]

-

Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., methanol) to an absorbance of ~0.70 (± 0.02) at 734 nm.[14]

-

Add a small volume of the test compound to a defined volume of the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 10 minutes) in the dark, measure the absorbance at 734 nm.[14]

-

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the activity of the test compound to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: At a low pH, an antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex. The absorbance of this complex is measured spectrophotometrically.[15][16]

-

Reagents:

-

Acetate buffer (300 mM, pH 3.6).

-

TPTZ solution (10 mM in 40 mM HCl).

-

Ferric chloride (FeCl₃) solution (20 mM).

-

FRAP reagent: Prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

-

-

Procedure:

-

Prepare the FRAP reagent by mixing the three solutions, typically in a 10:1:1 (buffer:TPTZ:FeCl₃) ratio, and warm to 37°C.

-

Add a small volume of the test sample to a larger volume of the FRAP reagent.

-

Record the absorbance at 593 nm after a specified incubation time.

-

-

Calculation: The change in absorbance is compared to a standard curve prepared with a known antioxidant, such as FeSO₄·7H₂O or Trolox.[15]

Caption: A generalized workflow for the DPPH antioxidant assay.

Conclusion

Quercetin 3-O-sophoroside demonstrates significant antioxidant potential through well-defined chemical mechanisms, including efficient free radical scavenging and the chelation of pro-oxidant metal ions. Quantitative assessments confirm its activity, positioning it as a valuable compound for further investigation in the fields of pharmacology and drug development. The standardized protocols provided herein serve as a foundation for reproducible and comparative studies aimed at fully elucidating its therapeutic benefits in preventing and mitigating oxidative stress-related pathologies.

References

- 1. Quercetin-3-O-sophoroside | 18609-17-1 | FQ74210 [biosynth.com]

- 2. quercetin 3-O-sophoroside | C27H30O17 | CID 5282166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 5. ffhdj.com [ffhdj.com]

- 6. Chelating and free radical scavenging mechanisms of inhibitory action of rutin and quercetin in lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. quercetin-3-O-sophoroside | 18609-17-1 [chemicalbook.com]

- 13. DPPH Radical Scavenging Assay [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of the antioxidant activity of flavonoids by "ferric reducing antioxidant power" assay and cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Quercetin 3-O-sophoroside: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of quercetin 3-O-sophoroside, a naturally occurring flavonoid glycoside. It covers its chemical properties, established experimental protocols for its purification, and its role in relevant biological signaling pathways.

Core Chemical and Physical Properties

Quercetin 3-O-sophoroside, also known as Baimaside, is a significant bioactive compound found in various plants, including rapeseed (Brassica napus)[1]. Its chemical structure consists of the flavonoid quercetin linked to a sophorose disaccharide at the 3-hydroxyl position.

| Property | Data | References |

| Chemical Formula | C₂₇H₃₀O₁₇ | [1][2][3][4] |

| Molecular Weight | 626.52 g/mol | [2][3] |

| IUPAC Name | 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | [1] |

| CAS Number | 18609-17-1 | [1][2][3] |

| Synonyms | QUOSP, Baimaside, Quercetin 3-beta-D-sophoroside | [1][3] |

| Solubility | Soluble in DMSO and DMF. | |

| UV max | 207, 257, 355 nm |

Experimental Protocols

Purification of Quercetin 3-O-sophoroside from Poacynum hendersonii Leaves

This section details a successful method for the purification of quercetin 3-O-sophoroside from the leaves of Poacynum hendersonii.

1. Extraction:

-

The dried leaves of Poacynum hendersonii are extracted with 70% ethanol at a 1:15 (w/v) ratio.

-

The extraction is performed at 80°C for 2 hours and repeated three times.

-

The combined extracts are then concentrated under reduced pressure.

2. Macroporous Resin Chromatography:

-

The concentrated extract is applied to a pre-treated macroporous resin column (HPD-100).

-

The column is first washed with deionized water to remove impurities.

-

Quercetin 3-O-sophoroside is then eluted with a stepwise gradient of ethanol in water.

3. Sephadex LH-20 Column Chromatography:

-

The fractions enriched with quercetin 3-O-sophoroside from the macroporous resin chromatography are pooled and concentrated.

-

The concentrated sample is then subjected to Sephadex LH-20 column chromatography.

-

Elution is carried out with methanol to yield highly purified quercetin 3-O-sophoroside.

4. Purity Analysis:

-

The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

Quercetin 3-O-sophoroside exhibits significant antioxidant properties. While research on the specific signaling pathways of the glycoside is ongoing, the biological activities of its aglycone, quercetin, are well-documented and provide a strong indication of the potential mechanisms of action for its glycosylated forms. Quercetin is known to modulate key signaling pathways involved in inflammation and oxidative stress.

Quercetin's Role in the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Quercetin has been shown to inhibit the activation of NF-κB.

Caption: Quercetin inhibits the IKK complex, preventing NF-κB activation.

Experimental Workflow for Assessing Antioxidant Activity

A common workflow to determine the antioxidant capacity of quercetin 3-O-sophoroside involves both in vitro chemical assays and cell-based assays.

Caption: Workflow for evaluating the antioxidant potential of a compound.

References

- 1. Quercetin-3-O-sophoroside | 18609-17-1 | FQ74210 [biosynth.com]

- 2. Purification of quercetin-3-O-sophoroside and isoquercitrin from Poacynum hendersonii leaves using macroporous resins followed by Sephadex LH-20 column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. quercetin 3-O-sophoroside | C27H30O17 | CID 5282166 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC-UV Method for the Analysis of Quercetin 3-O-sophoroside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the identification and quantification of quercetin 3-O-sophoroside, a naturally occurring flavonoid glycoside. The described protocol is applicable for the analysis of quercetin 3-O-sophoroside in purified samples, as well as for its determination in complex matrices such as plant extracts and pharmaceutical formulations. The method utilizes a reversed-phase C18 column and a gradient elution program to achieve efficient separation.

Introduction

Quercetin 3-O-sophoroside is a flavonoid glycoside composed of the aglycone quercetin and the disaccharide sophorose.[1][2][3] Like other flavonoids, it is investigated for its potential biological activities, including antioxidant properties.[4] Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in research and development. HPLC-UV is a widely used technique for the analysis of flavonoids due to its sensitivity, specificity, and reproducibility.[5][6] This document provides a comprehensive protocol for the analysis of quercetin 3-O-sophoroside, including sample preparation, HPLC-UV conditions, and method validation parameters based on ICH guidelines.[7][8][9]

Chemical Structure

Quercetin 3-O-sophoroside consists of a quercetin backbone linked to a sophorose (β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside) moiety at the 3-hydroxyl position.

Caption: From Aglycone to Glycoside

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid for mobile phase modification.

-

Standards: Quercetin 3-O-sophoroside reference standard.

-

Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.

Chromatographic Conditions

The following conditions can be used as a starting point and should be optimized for the specific application.

| Parameter | Recommended Condition |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 257 nm and 355 nm[10] |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 25 | 70 | 30 |

| 35 | 50 | 50 |

| 40 | 10 | 90 |

| 45 | 10 | 90 |

| 50 | 90 | 10 |

| 60 | 90 | 10 |

Preparation of Solutions

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of quercetin 3-O-sophoroside reference standard in methanol or a suitable solvent mixture. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation (from Plant Material):

-

Homogenize a known amount of the dried and powdered plant material.

-

Extract the sample with a suitable solvent, such as 80% methanol, using techniques like sonication or maceration.[11]

-

Centrifuge or filter the extract to remove solid particles.

-

The supernatant may require further clean-up using Solid Phase Extraction (SPE) if the matrix is complex.

-

Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.[5]

-

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[7][8][9] The key validation parameters are summarized below.

Table 2: Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for quercetin 3-O-sophoroside should be well-resolved from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.995 for the calibration curve.[12] |

| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% of the spiked amount.[12] |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision.[12] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, column temperature, or mobile phase composition. |

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured format.

Table 3: Example of a Calibration Curve Data Summary

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | Value |

| 5 | Value |

| 10 | Value |

| 25 | Value |

| 50 | Value |

| 100 | Value |

| R² | Calculated Value |

Table 4: Example of Precision Data Summary

| Sample | Concentration (µg/mL) | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Mean Peak Area | % RSD |

| Low QC | Value | Value | Value | Value | Value | Value |

| Mid QC | Value | Value | Value | Value | Value | Value |

| High QC | Value | Value | Value | Value | Value | Value |

Experimental Workflow

Caption: HPLC-UV Analysis Workflow

References

- 1. Quercetin-3-O-sophoroside | 18609-17-1 | FQ74210 [biosynth.com]

- 2. Quercetin 3-sophoroside | C27H30O17 | CID 44259144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quercetin 3-O-sophoroside | C27H30O17 | CID 5282166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quercetin-3-O-sophoroside | 18609-17-1 [chemicalbook.com]

- 5. japsonline.com [japsonline.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 9. actascientific.com [actascientific.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Quantitative and Qualitative Analysis of Phenolic and Flavonoid Content in Moringa oleifera Lam and Ocimum tenuiflorum L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. altabrisagroup.com [altabrisagroup.com]

Application Notes and Protocols for In Vitro Antioxidant Assays of Quercetin 3-O-sophoroside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of Quercetin 3-O-sophoroside using two common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Introduction to Quercetin 3-O-sophoroside and Antioxidant Activity

Quercetin 3-O-sophoroside is a flavonoid glycoside, a natural polyphenolic compound found in various plants, including rapeseed and tomato seeds.[1][2] Like many flavonoids, it is recognized for its antioxidant properties, which are crucial in mitigating oxidative stress—a key factor in the pathogenesis of numerous diseases.[3][4][5] Antioxidants function by neutralizing reactive oxygen species (ROS), thereby preventing cellular damage.[4][5] The evaluation of the antioxidant potential of compounds like Quercetin 3-O-sophoroside is a critical step in the development of new therapeutic agents and functional foods.

Data Summary: Antioxidant Activity of Quercetin 3-O-sophoroside and Related Compounds

The following tables summarize the available quantitative data on the antioxidant activity of Quercetin 3-O-sophoroside and its aglycone, quercetin, for comparative purposes.

| Compound | Assay | IC50 / Activity | Source |

| Quercetin 3-O-sophoroside | ABTS | Relative antioxidant capacity of 1.45 compared to Trolox | [1] |

| Quercetin 3-O-sophoroside | Lipid Peroxidation Inhibition | IC50 = 9.2 μM | [1] |

| Tomato Seed Extract (major component: Quercetin 3-O-sophoroside) | DPPH | IC10 = 284 µg/mL | [2] |

| Tomato Seed Extract (major component: Quercetin 3-O-sophoroside) | Nitric Oxide Radical Scavenging | IC25 = 396 µg/L | [2] |

| Tomato Seed Extract (major component: Quercetin 3-O-sophoroside) | Superoxide Radical Scavenging | IC25 = 3 µg/mL | [2] |

| Quercetin | DPPH | IC50 = 4.60 ± 0.3 µM | [6] |

| Quercetin | DPPH | IC50 = 19.17 µg/ml | [7] |

| Quercetin | DPPH | IC50 = 15.899 µg/mL | [8] |

| Quercetin | ABTS | IC50 = 48.0 ± 4.4 µM | [6] |

DPPH Radical Scavenging Assay

Principle

The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of antioxidants.[9] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance at approximately 517 nm.[10] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, 2,2-diphenyl-1-picrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant capacity of the sample.

Experimental Protocol

Materials and Reagents:

-

Quercetin 3-O-sophoroside (or sample extract)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent, e.g., ethanol)

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Stock Solution (0.1 mM):

-

Dissolve an appropriate amount of DPPH in methanol to achieve a concentration of 0.1 mM.

-

Store the solution in a dark bottle at 4°C, as DPPH is light-sensitive. It is recommended to prepare this solution fresh daily.[11]

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of Quercetin 3-O-sophoroside in methanol.

-

Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

-

Prepare a similar series of dilutions for the positive control (e.g., ascorbic acid).

-

-

Assay Procedure:

-

Pipette a specific volume of each sample dilution into separate wells of a 96-well plate or cuvettes.

-

Add an equal volume of the DPPH working solution to each well.[11]

-

Include a blank control containing only the solvent and the DPPH solution.

-

Mix the contents thoroughly.

-

-

Incubation:

-

Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time should be optimized based on the reaction kinetics.[11]

-

-

Absorbance Measurement:

-

Measure the absorbance of each solution at 517 nm using a microplate reader or spectrophotometer.[11]

-

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations. A lower IC50 value indicates a higher antioxidant activity.[6]

Workflow Diagram:

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Decolorization Assay

Principle

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The radical cation has a characteristic blue-green color with maximum absorbance at 734 nm.[12] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance, is proportional to the antioxidant's concentration and potency.

Experimental Protocol

Materials and Reagents:

-

Quercetin 3-O-sophoroside (or sample extract)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K2S2O8)

-

Methanol or Ethanol (for sample dilution)

-

Phosphate Buffered Saline (PBS) or water

-

Positive control (e.g., Trolox, Ascorbic acid, or Quercetin)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

-

Preparation of ABTS•+ Working Solution:

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of Quercetin 3-O-sophoroside in a suitable solvent.

-

Perform serial dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a similar series of dilutions for the positive control.

-

-

Assay Procedure:

-

Add a small volume of the sample or standard solution to a larger volume of the ABTS•+ working solution.

-

For a 96-well plate format, a typical ratio is 10 µL of the sample to 190 µL of the ABTS•+ working solution.

-

-

Incubation:

-

Incubate the mixture at room temperature for a specific time (e.g., 6-10 minutes).[14] The incubation time should be consistent across all samples.

-

-

Absorbance Measurement:

-

Measure the absorbance of the reaction mixture at 734 nm.[14]

-

Data Analysis:

The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the ABTS•+ working solution without the sample.

-

A_sample is the absorbance of the ABTS•+ working solution with the sample.

The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Workflow Diagram:

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. dpph assay ic50: Topics by Science.gov [science.gov]

- 3. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential [mdpi.com]

- 7. nehu.ac.in [nehu.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 14. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Quercetin 3-O-sophoroside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a ubiquitous plant flavonoid, is renowned for its potent antioxidant and anti-inflammatory properties. Its biological activities are often influenced by glycosylation, which alters its solubility, stability, and bioavailability. Quercetin 3-O-sophoroside is a specific glycoside of quercetin. The evaluation of its anti-inflammatory potential is crucial for the development of new therapeutic agents. These application notes provide a comprehensive guide to the in vitro assessment of the anti-inflammatory effects of quercetin 3-O-sophoroside, with detailed protocols for key assays and visualization of the underlying molecular pathways.

While specific quantitative data for quercetin 3-O-sophoroside is emerging, the data presented here is based on a closely related compound, quercetin 3,7-dirhamnoside (QDR), to provide a representative example of the anti-inflammatory efficacy of quercetin glycosides in a well-established cellular model of inflammation.[1]

Data Presentation: Anti-inflammatory Activity

The anti-inflammatory effects of quercetin glycosides are typically evaluated by their ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Inhibitory Effects of Quercetin 3,7-dirhamnoside on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages [1]

| Inflammatory Mediator | Concentration of QDR | % Inhibition |

| Nitric Oxide (NO) | 20 µM | ~ 40% |

| 40 µM | ~ 65% | |

| 80 µM | ~ 85% | |

| TNF-α | 20 µM | ~ 30% |

| 40 µM | ~ 55% | |

| 80 µM | ~ 70% | |

| IL-6 | 20 µM | ~ 35% |

| 40 µM | ~ 60% | |

| 80 µM | ~ 75% | |

| IL-1β | 20 µM | ~ 25% |

| 40 µM | ~ 50% | |

| 80 µM | ~ 65% |

Data is representative of typical results for quercetin glycosides and is based on the published activity of quercetin 3,7-dirhamnoside.[1]

Experimental Protocols

A general workflow for assessing the anti-inflammatory activity of quercetin 3-O-sophoroside is depicted below.

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 murine macrophages.

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of quercetin 3-O-sophoroside (e.g., 1, 5, 10, 20, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of quercetin 3-O-sophoroside for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Pro-inflammatory Cytokine Quantification (ELISA)

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat cells with quercetin 3-O-sophoroside for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove any debris.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

-

Seed RAW 264.7 cells in a 6-well plate at 2 x 10^6 cells/well and incubate overnight.

-

Pre-treat with quercetin 3-O-sophoroside for 1 hour before stimulating with 1 µg/mL LPS for a specified time (e.g., 30-60 minutes for phosphorylation events).

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, p38, JNK, Akt) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

Quercetin and its glycosides exert their anti-inflammatory effects primarily by modulating the NF-κB and MAPK signaling pathways.[2][3] The PI3K/Akt pathway has also been implicated.[1]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Quercetin glycosides inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK, are key players in transducing extracellular signals to cellular responses, including inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Effects of Quercetin 3-O-Sophoroside in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.